An In-depth Technical Guide to the Synthesis of (S)-Mirabegron: Strategies for Accessing the Chiral Impurity
An In-depth Technical Guide to the Synthesis of (S)-Mirabegron: Strategies for Accessing the Chiral Impurity
Introduction: The Significance of (S)-Mirabegron in Pharmaceutical Quality Control
Mirabegron is a potent and selective β3-adrenoceptor agonist, marketed for the treatment of overactive bladder (OAB).[1] The therapeutic activity of Mirabegron resides exclusively in its (R)-enantiomer. Consequently, the (S)-enantiomer, (S)-Mirabegron, is considered a chiral impurity.[2] In the landscape of pharmaceutical development and manufacturing, the control of stereoisomeric impurities is not merely a regulatory hurdle but a critical component of ensuring drug safety and efficacy. The European Pharmacopoeia, for instance, sets a stringent limit for the (S)-isomer in the final drug substance.
Therefore, the deliberate synthesis of (S)-Mirabegron is a crucial endeavor. It provides the necessary reference standard for developing and validating analytical methods to detect and quantify this impurity in batches of the active pharmaceutical ingredient (API). This guide provides a detailed exploration of the synthetic pathways to obtain (S)-Mirabegron, offering field-proven insights for researchers, process chemists, and quality control professionals. We will delve into the causality behind experimental choices, present detailed protocols, and explore the analytical techniques essential for its characterization.
Core Synthetic Strategies: A Retrosynthetic Analysis
The molecular architecture of Mirabegron presents several logical disconnections for synthesis. The most common approach involves the formation of the final amide bond between the 2-(2-aminothiazol-4-yl)acetic acid moiety and a chiral amino side chain attached to a phenylethylamine core. The primary challenge lies in establishing the stereocenter at the benzylic alcohol with the (S)-configuration. This guide will focus on two principal strategies: a direct diastereoselective route starting from a chiral precursor and an approach centered on the asymmetric synthesis of the key chiral intermediate.
Pathway 1: Diastereoselective Synthesis from (S)-Mandelic Acid
This is one of the most direct and conceptually straightforward methods for obtaining the (S)-enantiomer of Mirabegron. The strategy hinges on using (S)-mandelic acid as the chiral starting material, thereby embedding the desired stereochemistry from the outset. The synthesis proceeds through the formation and subsequent reduction of a key amide intermediate.
Step-by-Step Experimental Protocol (Pathway 1)
Step 1: Synthesis of (S)-2-Hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide
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To a solution of (S)-mandelic acid (1.0 eq) in a suitable solvent such as methanol, add trimethyl borate (1.1 eq).
-
Add 2-(4-nitrophenyl)ethylamine (1.0 eq) and triethylamine (1.2 eq).
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Heat the mixture to reflux for approximately 12-16 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with dilute HCl and water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by recrystallization.
-
Causality Insight: The use of trimethyl borate facilitates the amide coupling by forming a borate ester with the hydroxyl group of mandelic acid, activating the carboxylic acid for amidation under milder conditions than direct thermal condensation.
Step 2: Amide Reduction to (S)-1-Phenyl-2-{[2-(4-nitrophenyl)ethyl]amino}ethanol
-
Dissolve the acetamide intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Nitrogen).
-
Cool the solution in an ice bath (0-5 °C).
-
Add sodium borohydride (NaBH₄, 2.0-3.0 eq) portion-wise.
-
Slowly add a solution of iodine (I₂, 1.0-1.5 eq) in THF, maintaining the temperature below 10 °C. The in-situ generation of diborane (B₂H₆) from NaBH₄ and I₂ is the active reducing agent.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction carefully by the slow addition of methanol, followed by dilute HCl.
-
Basify the aqueous layer with NaOH solution and extract the product with ethyl acetate.
-
Combine the organic extracts, dry, and concentrate to afford the desired amino alcohol.
-
Causality Insight: While stronger reducing agents like LiAlH₄ could be used, the NaBH₄/I₂ system is often preferred for its milder nature and better functional group tolerance, effectively reducing the amide to the amine without affecting the nitro group.
Step 3: Nitro Group Reduction to (S)-2-{[2-(4-Aminophenyl)ethyl]amino}-1-phenylethanol
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Dissolve the nitro intermediate (1.0 eq) in methanol.
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Add a catalytic amount of Raney Nickel (approx. 5-10% w/w).
-
Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (typically 50-60 psi) at room temperature until hydrogen uptake ceases.
-
Filter the reaction mixture through a bed of Celite to remove the catalyst, washing with methanol.
-
Concentrate the filtrate under reduced pressure to yield the aniline product, which is often used directly in the next step.
-
Causality Insight: Catalytic hydrogenation is a clean and efficient method for nitro group reduction. Raney Nickel is a cost-effective and highly active catalyst for this transformation, yielding the desired amine with high purity.
Step 4: Final Coupling to Yield (S)-Mirabegron [3]
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Dissolve the aniline intermediate (1.0 eq) and 2-amino-1,3-thiazole-4-acetic acid (1.05 eq) in a suitable solvent system, such as a mixture of n-butanol and water, with concentrated HCl.
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Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl, 1.2-1.5 eq) portion-wise at room temperature.
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Stir the reaction mixture for 3-5 hours.
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Upon completion, adjust the pH to 8-10 with an aqueous base (e.g., sodium carbonate solution).
-
The precipitated solid is filtered, washed with water, and then purified, for example, by performing a hot slurry in a solvent like isopropanol (IPA).
-
Dry the purified solid under vacuum to yield (S)-Mirabegron.
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Causality Insight: EDC.HCl is a water-soluble coupling agent that activates the carboxylic acid group, allowing for efficient amide bond formation at room temperature. This method avoids the need for harsh conditions or the generation of difficult-to-remove byproducts.
Pathway 2: Asymmetric Synthesis of the Chiral Amino Alcohol Intermediate
An alternative and more elegant strategy involves the asymmetric synthesis of the key chiral building block, (S)-2-amino-1-phenylethanol or a suitable derivative. This approach often relies on the enantioselective reduction of a prochiral ketone.[4][5] This method is highly valuable as it avoids the need for chiral starting materials, which may be expensive, and instead uses a small amount of a chiral catalyst to generate the desired stereochemistry.
Key Methodologies for Asymmetric Reduction
Two prominent methods for this transformation are Corey-Bakshi-Shibata (CBS) reduction and Noyori-type asymmetric transfer hydrogenation.
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Chiral Oxazaborolidine-Catalyzed Reduction: This method utilizes a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from borane (BH₃) to the prochiral ketone. By selecting the appropriate enantiomer of the catalyst, one can synthesize either the (R) or (S) alcohol with high enantiomeric excess (ee).[4][5]
-
Asymmetric Hydrogenation: This approach often employs a chiral ruthenium complex as the catalyst. The hydrogenation of an α-amino ketone derivative can produce the desired chiral β-amino alcohol in high yield and excellent enantioselectivity.[4][6]
Representative Protocol: Asymmetric Reduction of 2-Chloroacetophenone[6]
This protocol generates (S)-2-chloro-1-phenylethanol, a direct precursor to (S)-2-amino-1-phenylethanol.
-
To a solution of the (S)-oxazaborolidine catalyst (e.g., (S)-CBS catalyst, 0.05-0.1 eq) in anhydrous THF, slowly add borane-dimethyl sulfide complex (BH₃·SMe₂, ~0.6 eq) at room temperature.
-
Cool the mixture and add a solution of 2-chloroacetophenone (1.0 eq) in THF dropwise.
-
Stir the reaction for several hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of methanol.
-
Remove the solvent under reduced pressure and perform a standard aqueous workup to isolate the chiral chloro-alcohol.
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The resulting (S)-2-chloro-1-phenylethanol can then be converted to (S)-2-amino-1-phenylethanol by reaction with ammonium hydroxide.[5] This intermediate can then be incorporated into the Mirabegron synthesis.
Analytical Control and Characterization
The successful synthesis of (S)-Mirabegron must be confirmed by rigorous analytical methods. Furthermore, the primary application of this synthesized material is as a reference standard, which necessitates its thorough characterization and purity assessment.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for separating and quantifying enantiomers. A validated method is essential to determine the enantiomeric purity of the synthesized (S)-Mirabegron and to quantify it as an impurity in (R)-Mirabegron API.
| Parameter | Typical Condition | Rationale |
| Stationary Phase | Cyclodextrin-based Chiral Stationary Phase (CSP), e.g., Phenylcarbamate-β-cyclodextrin | The chiral selector provides differential interactions (e.g., inclusion complexation, hydrogen bonding, π-π interactions) with the two enantiomers, leading to separation.[2][7] |
| Mobile Phase | Methanol/Water/Diethylamine (e.g., 90:10:0.1 v/v/v) | The organic modifier and aqueous component control retention, while the amine additive improves peak shape for the basic analytes.[2] |
| Flow Rate | 0.8 - 1.0 mL/min | Standard flow rate for analytical HPLC, balancing analysis time and separation efficiency. |
| Column Temp. | 25 - 40 °C | Temperature can influence the thermodynamics of the chiral recognition process, affecting resolution.[7] |
| Detection | UV at ~250 nm | Mirabegron possesses a strong chromophore allowing for sensitive UV detection. |
Under optimized conditions, the (S)-Mirabegron impurity typically elutes before the main (R)-Mirabegron peak.[2]
Spectroscopic Characterization
The identity of the synthesized (S)-Mirabegron must be unequivocally confirmed using spectroscopic techniques.
-
¹H and ¹³C NMR: The NMR spectra of (S)-Mirabegron will be identical to those of (R)-Mirabegron. However, acquiring these spectra is essential to confirm the chemical structure and rule out the presence of other structural impurities.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution MS (HRMS) can be used to confirm the elemental composition.
-
Chiroptical Methods: Techniques like optical rotation or circular dichroism (CD) can confirm the absolute stereochemistry, which will be opposite to that of the (R)-enantiomer.
Conclusion
The synthesis of (S)-Mirabegron, while not for therapeutic use, is a vital exercise in pharmaceutical process development and quality assurance. The diastereoselective pathway starting from (S)-mandelic acid offers a robust and controllable method for accessing this chiral impurity. Concurrently, advances in asymmetric catalysis provide powerful tools for the enantioselective synthesis of key intermediates, representing a more modern and efficient approach. A thorough understanding of these synthetic routes, coupled with rigorous analytical characterization, empowers scientists to ensure the stereochemical purity and overall quality of the life-enhancing drug, (R)-Mirabegron. This guide provides the foundational knowledge and practical insights necessary to confidently undertake this critical synthetic challenge.
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